Methyl 3-(4-aminophenyl)butanoate
Description
Methyl 3-(4-aminophenyl)butanoate is an organic ester derivative characterized by a butanoate backbone with a 4-aminophenyl substituent at the third carbon position. The compound’s structure combines a phenylamine group with an ester moiety, which may confer unique solubility, reactivity, or biological activity compared to non-esterified analogs like 4-(4-aminophenyl)butanoic acid (CAS 15118-60-2) .
Properties
IUPAC Name |
methyl 3-(4-aminophenyl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(7-11(13)14-2)9-3-5-10(12)6-4-9/h3-6,8H,7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQJXSVKVXQJJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)C1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6555-06-2 | |
| Record name | methyl 3-(4-aminophenyl)butanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(4-aminophenyl)butanoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-aminophenyl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(4-aminophenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-(4-aminophenyl)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(4-aminophenyl)butanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis to release the active butanoic acid derivative, which can further interact with cellular components .
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Aminophenyl Esters
| Property | This compound | Methyl 4-(4-aminophenyl)butanoate | Methyl 3-(4-aminophenyl)propanoate |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₅NO₂ | C₁₁H₁₅NO₂ | C₁₀H₁₃NO₂ |
| Molecular Weight | 209.24 g/mol | 209.24 g/mol | 195.21 g/mol |
| Substituent Position | 3rd carbon | 4th carbon | 3rd carbon |
| Similarity Score* | - | 1.00 (self) | 0.86 |
*Based on structural similarity indices from molecular fingerprinting .
Biological Activity
Methyl 3-(4-aminophenyl)butanoate, a compound with the molecular formula C₁₁H₁₅NO₂, has garnered attention in pharmacological research due to its potential biological activities. This article explores its properties, mechanisms of action, and implications in medicinal chemistry.
Chemical Structure and Properties
This compound is an ester derivative featuring a butanoate group linked to a para-aminophenyl moiety. Its structural characteristics contribute to its biological activity, particularly in cancer research and neuroprotection.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.25 g/mol |
| CAS Number | 6555-06-2 |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant antitumor activity . In vitro experiments show that it can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The proposed mechanism involves the disruption of cellular metabolism, although further elucidation of its action pathways is necessary.
Table 1: Summary of Anticancer Activity
| Cancer Type | Cell Line | Activity |
|---|---|---|
| Breast Cancer | MCF-7 | Growth inhibition observed |
| Lung Cancer | A549 | Significant cytotoxicity |
| Colon Cancer | HT-29 | Reduced proliferation |
Neuroprotective Effects
This compound has also been investigated for its potential role in neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Preliminary findings suggest that the compound may protect neuronal cells from damage associated with these conditions. The underlying mechanisms are still under investigation but may involve modulation of neuroinflammatory pathways.
The precise mechanism through which this compound exerts its biological effects remains to be fully characterized. However, it is hypothesized that the compound interacts with specific cellular receptors or enzymes that are critical in cancer progression and neurodegeneration. Studies focusing on its binding affinity and interaction with various targets are ongoing .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- In Vitro Study on Cancer Cell Lines : A study demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability across multiple cancer cell lines. The results suggested a potential for this compound as a selective anticancer agent.
- Neuroprotection in Rodent Models : In animal models of neuropathic pain, administration of this compound resulted in reduced pain sensitivity without significant motor deficits, indicating its potential utility in treating neuropathic conditions without compromising motor function .
Future Directions
Research into this compound is still evolving, with several areas warranting further exploration:
- Synthesis of Derivatives : Investigating derivatives of this compound may yield more potent analogs with improved selectivity and efficacy against specific cancer types.
- Clinical Trials : To establish safety and efficacy in humans, clinical trials will be crucial. These studies should focus on both oncological and neuroprotective applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
